

Epitinib for Glioblastoma: Application Notes and Experimental Protocol

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Compound Focus: Epitinib

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Introduction and Rationale

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, classified as a CNS WHO Grade IV tumor. The current standard of care, involving maximal safe surgical resection, radiotherapy, and temozolomide chemotherapy, yields a poor median overall survival of approximately 15-23 months and a five-year survival rate of less than 6% [1] [2]. **Epidermal Growth Factor Receptor (EGFR) gene amplification** is one of the most frequent genomic alterations in GBM, identified in approximately half of all cases, making it a compelling therapeutic target [3]. However, the primary obstacle in targeting CNS tumors has been the **blood-brain barrier (BBB)**, which prevents most conventional and targeted therapeutics, including first-generation EGFR inhibitors, from reaching effective concentrations in the brain [1] [3]. **Epitinib (HMPL-813)** was designed to address this critical limitation. As a potent and highly selective oral EGFR inhibitor, its key differentiating feature is its ability to effectively penetrate the BBB, thereby potentially inhibiting the EGFR-driven signaling pathways that contribute to GBM pathogenesis [3] [4].

Preclinical and Clinical Summary

Epitinib has demonstrated promising BBB penetration and efficacy in preclinical models and early clinical studies. In a Phase Ib trial involving non-small cell lung cancer (NSCLC) patients with brain metastases—a

population sharing the challenge of treating intracranial disease—**epitinib** showed an encouraging objective response rate (ORR) of 70% in the brain for EGFR-mutant, treatment-naive patients who were c-MET negative [3]. This clinical evidence supported its further investigation in primary brain tumors. The drug's profile suggests it is a candidate for treating GBM patients whose tumors harbor EGFR amplification, a population that currently lacks effective targeted treatment options [4].

Table: Key Characteristics of **Epitinib** (HMPL-813)

Feature	Description
Drug Name	Epitinib (HMPL-813)
Target	Epidermal Growth Factor Receptor (EGFR)
Key Property	Optimized for blood-brain barrier (BBB) penetration
Proposed Mechanism	Potent and selective inhibition of EGFR tyrosine kinase, disrupting downstream oncogenic signaling
Development Stage for GBM	Phase Ib/II (Status: Unknown)
Primary Indication (in Trial)	EGFR-amplified recurrent Glioblastoma

Table: Clinical Trial Design for **Epitinib** in GBM (NCT03231501)

Trial Element	Description
Phase	Ib/II
Study Design	Multi-center, single-arm, open-label
Patient Population	Histologically confirmed GBM with EGFR gene amplification; prior standard treatment failed or no standard treatment exists
Intervention	Epitinib succinate, orally once daily (120 mg or 160 mg in 28-day cycles)

Trial Element	Description
Primary Endpoint	Objective Response Rate (ORR) per Response Assessment in Neuro-Oncology (RANO) criteria
Key Eligibility	Age ≥ 18 ; ECOG score ≤ 2 ; clearly measurable lesions
Sample Size (Planned)	35 patients (using Simon two-stage design)

Proposed Treatment Regimen and Monitoring

Based on the clinical trial protocol, the following regimen is proposed for application in a research setting.

Dosing and Administration

- **Drug Form:** **Epitinib** succinate.
- **Recommended Dose:** **160 mg** orally, once daily. A 120 mg dose was also explored [4].
- **Dosing Schedule:** Administered continuously in 28-day cycles until disease progression per RANO criteria or unacceptable toxicity [4].
- **Administration:** Can be taken with or without food.

Patient Selection and Baseline Assessments

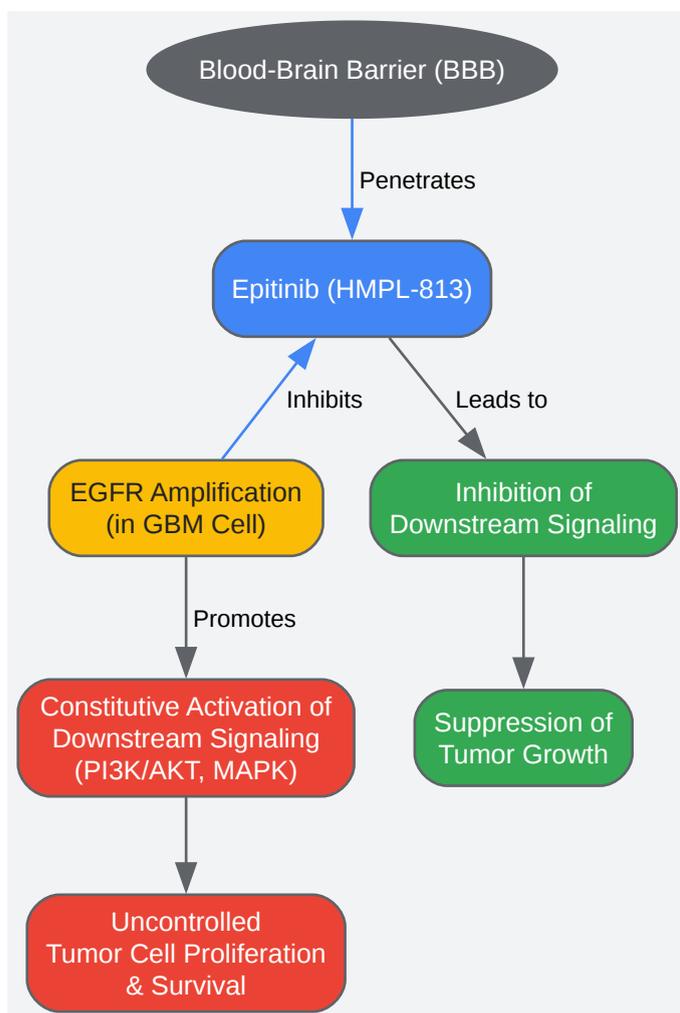
Pre-therapy evaluation is critical for identifying eligible patients and establishing a baseline.

- **Confirmation of Diagnosis:** Histopathological confirmation of glioblastoma (IDH-wildtype) is required.
- **Molecular Screening:** **EGFR gene amplification must be confirmed** via fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) from tumor tissue.
- **Radiological Assessment:** Baseline brain MRI with contrast must be performed within 21 days prior to treatment initiation. Tumor lesions must be clearly measurable according to RANO criteria [4].
- **Clinical Status:** Patients should have an ECOG Performance Status of 0-2 and adequate bone marrow, hepatic, and renal function.

Response and Safety Monitoring

- **Efficacy Monitoring:** Brain MRI with contrast should be performed every 8 weeks (or every 2 cycles) to assess tumor response according to RANO criteria. More frequent assessments may be warranted in rapid progressors.
- **Safety Monitoring:** Regular clinical evaluations and laboratory tests (complete blood count, comprehensive metabolic panel) should be conducted at the beginning of each cycle and as clinically indicated. Specific attention should be paid to known EGFR-TKI class effects, such as skin rash and diarrhea.

The following diagram illustrates the proposed mechanism of action of **epitinib** in an EGFR-amplified glioblastoma cell.



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Experimental Protocol for Key Assays

This section outlines detailed methodologies for critical experiments used in the **epitinib** clinical trial.

Protocol: Detection of EGFR Amplification by FISH

1. Objective: To identify glioblastoma patients with EGFR gene amplification for enrollment in the **epitinib** trial. **2. Materials:**

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm thick).
- EGFR SpectrumOrange/CEP 7 SpectrumGreen FISH probe.
- Hybridization buffer.
- Fluorescence microscope with appropriate filters. **3. Procedure:**
 - **3.1 Deparaffinization and Hydration:** Bake slides at 56°C for 1 hour. Deparaffinize in xylene and hydrate through an ethanol series.
 - **3.2 Pretreatment and Digestion:** Immerse slides in pretreatment solution at 80°C for 30 minutes, then rinse. Incubate with protease solution at 37°C for 30 minutes.
 - **3.3 Denaturation and Hybridization:** Apply the FISH probe mixture to the target area. Co-denature slides and probe at 73°C for 5 minutes, then hybridize at 37°C in a humidified chamber for 16-20 hours.
 - **3.4 Post-Hybridization Wash:** Wash slides in 2x SSC/0.3% NP-40 at 73°C for 2 minutes, then air dry in the dark.
 - **3.5 Counterstaining and Mounting:** Counterstain with DAPI and apply a coverslip. **4. Analysis:**
 - Score a minimum of 50 non-overlapping tumor cell nuclei.
 - Calculate the EGFR-to-CEP7 signal ratio.
 - **Interpretation:** An **EGFR/CEP7 ratio ≥ 2.0** is considered positive for gene amplification [4].

Protocol: Tumor Response Assessment by RANO Criteria

1. Objective: To standardize the evaluation of radiographic response to **epitinib** therapy in glioblastoma patients. **2. Materials:**

- Serial brain MRI scans (T1-weighted pre- and post-contrast, T2-weighted/FLAIR).
- Access to neuroradiology software for linear measurement. **3. Procedure:**
 - **3.1 Baseline Scan:** Obtain a MRI within 21 days prior to initiating therapy. Identify and measure all measurable lesions (typically defined as lesions with $\geq 10\text{mm}$ in perpendicular

diameters on post-contrast T1-weighted images).

- **3.2 Follow-up Scans:** Perform MRI every 8 weeks. Consistently measure the same lesions identified at baseline.

- **3.3 Corticosteroid Use:** Record the patient's steroid dose at the time of each scan, as it influences the assessment of neurologic status. **4. Analysis and Criteria:**

- **Complete Response (CR):** Disappearance of all enhancing disease, stable or improved T2/FLAIR, off corticosteroids, and neurologically stable or improved.
- **Partial Response (PR):** $\geq 50\%$ decrease in the sum of products of perpendicular diameters of enhancing lesions, stable or improved T2/FLAIR, steroid dose stable or reduced, and neurologically stable or improved.
- **Stable Disease (SD):** Does not qualify for CR, PR, or PD.
- **Progressive Disease (PD):** $\geq 25\%$ increase in the sum of enhancing lesions, significant increase in T2/FLAIR non-enhancing disease, any new lesion, or clear clinical deterioration [4].

Conclusion and Development Status

Epitinib represents a rational therapeutic approach for a major molecular subset of glioblastoma patients by directly targeting the challenge of BBB penetration that has hampered previous EGFR-targeted agents. The proof-of-concept Phase Ib/II trial (NCT03231501) was designed to evaluate the efficacy and safety of **epitinib** monotherapy in patients with EGFR-amplified, recurrent GBM [4]. However, the **current status of this clinical trial and the overall development of epitinib for glioblastoma is listed as "unknown"** [4]. No recent results or updates from this trial were found in the public domain. Researchers are strongly advised to consult current clinical trial registries or contact the sponsor, Hutchison MediPharma Limited, for the most recent development status and data availability.

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